![molecular formula C47H71N13O12 B055182 Toxin III, cyanobacterium CAS No. 118389-25-6](/img/structure/B55182.png)
Toxin III, cyanobacterium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toxin III is a potent toxin produced by cyanobacteria. Cyanobacteria are photosynthetic bacteria that are commonly found in freshwater and marine environments. Toxin III is a cyclic peptide that has been shown to have potent neurotoxic effects. In recent years, there has been a growing interest in the synthesis and study of Toxin III due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Type III Secretion System and Its Role in Bacterial Virulence
Research on Type III secretion systems (T3SS) highlights their role in bacterial virulence, particularly in pathogens like Pseudomonas aeruginosa. These systems enable bacteria to inject toxins directly into the host cells, significantly impacting the outcome of infections. For instance, studies have found that the presence of type III secretory proteins (ExoS, ExoT, ExoU, or PcrV) in P. aeruginosa is associated with a six-fold greater risk of mortality in infections (Roy-Burman et al., 2001). Furthermore, the structural and functional aspects of T3SS are key targets for novel antibacterial development, as they play a critical role in the interaction with eukaryotic cells and are essential for bacterial pathogenicity (Izoré, Job, & Dessen, 2011).
Impact on Host Cellular Mechanisms
The toxins secreted via T3SS, like ExoS, disrupt essential cellular mechanisms in the host. They can modify host cell cytoskeletal components, affecting the permeability properties of cells, which facilitates bacterial invasion across mucosal surfaces (Soong et al., 2007). This ability of T3SS to manipulate host cell processes is a critical aspect of bacterial pathogenesis.
Biogenesis and Regulation of T3SS
The biogenesis of T3SS involves the intricate coordination of over 20 different proteins. The assembly and regulation of these proteins have been extensively studied, providing insights into potential intervention points for therapeutic strategies. The process involves elements like polymerization, partner recognition, and partial unfolding of the T3SS components (Izoré, Job, & Dessen, 2011).
Applications in Drug Development
Understanding the mechanism of action of T3SS and its toxins has direct applications in developing antibacterial drugs. For instance, inhibitors of T3SS have been identified as potential therapeutic agents against P. aeruginosa infections. These inhibitors can selectively inhibit type III secretion with minimal cytotoxicity, offering a targeted approach to combat bacterial infections (Aiello et al., 2010).
Eigenschaften
CAS-Nummer |
118389-25-6 |
---|---|
Produktname |
Toxin III, cyanobacterium |
Molekularformel |
C47H71N13O12 |
Molekulargewicht |
1010.1 g/mol |
IUPAC-Name |
(5R,8S,11R,15S,18S,19S,22R)-8,15-bis[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-5,19-dimethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C47H71N13O12/c1-25(22-26(2)36(72-6)23-30-12-8-7-9-13-30)16-17-31-27(3)39(63)59-34(44(68)69)18-19-37(61)54-28(4)40(64)55-29(5)41(65)58-33(15-11-21-53-47(50)51)43(67)60-35(45(70)71)24-38(62)56-32(42(66)57-31)14-10-20-52-46(48)49/h7-9,12-13,16-17,22,26-27,29,31-36H,4,10-11,14-15,18-21,23-24H2,1-3,5-6H3,(H,54,61)(H,55,64)(H,56,62)(H,57,66)(H,58,65)(H,59,63)(H,60,67)(H,68,69)(H,70,71)(H4,48,49,52)(H4,50,51,53)/b17-16+,25-22+/t26-,27-,29+,31-,32-,33-,34+,35+,36-/m0/s1 |
InChI-Schlüssel |
UWKDRDKCWDBPNK-WXJJDZFKSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)C[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)NC(=O)CC[C@@H](NC1=O)C(=O)O)C)CCCN=C(N)N)C(=O)O)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C |
SMILES |
CC1C(NC(=O)C(NC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(=C)NC(=O)CCC(NC1=O)C(=O)O)C)CCCN=C(N)N)C(=O)O)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |
Kanonische SMILES |
CC1C(NC(=O)C(NC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(=C)NC(=O)CCC(NC1=O)C(=O)O)C)CCCN=C(N)N)C(=O)O)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |
Synonyme |
cyclo-Ala-Arg-isoAsp-Arg-Adda-isoglu-dehydroalanine toxin III, cyanobacterium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.